molecular formula C14H14N2O3S B5575430 5-(4-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-(4-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5575430
M. Wt: 290.34 g/mol
InChI Key: YKKQRGBWSSRCED-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.07251349 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, sharing a similar core structure with 5-(4-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, demonstrate significant biological activities. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited strong antimicrobial activity against Staphylococcus epidermidis and cytotoxicity towards cancer cell lines, including PC-3 and MDA-MB-231, with IC50 values indicating moderate effectiveness. These findings suggest the potential of thiazol-4(5H)-one derivatives in developing new therapeutic strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Lipid Peroxidation Inhibition

Another study on 2-amino-5-alkylidenethiazol-4-ones highlighted the antioxidant activity of these compounds, particularly their ability to inhibit lipid peroxidation (LP). This activity is crucial for preventing oxidative stress, a factor in many chronic diseases. The most active compound within this group, 5-benzylidene-2-morpholinothiazol-4(5H)-one, demonstrated inhibitory effects higher than 60%, showcasing the potential of thiazol-4(5H)-one derivatives in antioxidant applications (Zvezdanović et al., 2014).

Structural Analysis and Supramolecular Networks

The crystal structure analysis of related thiazole compounds reveals the importance of intermolecular interactions in determining the stability and properties of these molecules. Such analyses provide insights into the molecular basis of their biological activities and can guide the design of compounds with enhanced efficacy and specificity (Banu et al., 2013).

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-11-3-1-10(2-4-11)9-12-13(18)15-14(20-12)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKQRGBWSSRCED-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.